molecular formula C22H28N2O4 B14921031 1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(3,4-Dimethoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B14921031
M. Wt: 384.5 g/mol
InChI Key: GBQBHVBAHUKIQC-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethoxybenzyl group and a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3,4-dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 3,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide to form the substituted piperazine.

    Attachment of 3-Methylphenoxy Group: The final step involves the reaction of the substituted piperazine with 3-methylphenoxyacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3,4-Dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Products include 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: Products depend on the substituents introduced during the reaction.

Scientific Research Applications

1-[4-(3,4-Dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzyl)piperazine: A simpler analog with similar structural features.

    1-(3-Methoxybenzyl)piperazine: Another analog with a single methoxy group.

    1-(3,4-Difluorophenyl)piperazine: A fluorinated analog with different electronic properties.

Uniqueness

1-[4-(3,4-Dimethoxybenzyl)piperazino]-2-(3-methylphenoxy)-1-ethanone is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both methoxy and methylphenoxy groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

1-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C22H28N2O4/c1-17-5-4-6-19(13-17)28-16-22(25)24-11-9-23(10-12-24)15-18-7-8-20(26-2)21(14-18)27-3/h4-8,13-14H,9-12,15-16H2,1-3H3

InChI Key

GBQBHVBAHUKIQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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